1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one
Description
Properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(2)8-7-12(18)13-9-16-14(19-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIULOFFGAUSNL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the reaction of the thiazole derivative with dimethylaminoacetone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
- Molecular Formula : C₁₄H₁₃ClN₂OS
- Molecular Weight : 292.78 g/mol
- CAS Registry Number : 338414-64-5
- Synonyms: Includes (E)-1-[2-(4-chlorophenyl)thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one and variations across languages .
- Purity: >95% (MDL No. MFCD00974303) .
Structural Features :
- A conjugated enone system (2-propen-1-one) linked to a 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a dimethylamino group at position 2.
- The (E)-isomer is confirmed by IUPAC nomenclature .
Structural Analogues and Key Differences
Key Structural and Functional Comparisons
Heterocyclic Core Modifications: Thiazole vs. Oxazole/Thiazolidinone:
- Thiazole (in target compound) offers sulfur-mediated π-stacking and moderate electronegativity. Oxazole () reduces steric bulk but decreases polarity, while thiazolidinone () introduces a saturated ring, enhancing stability but reducing conjugation . Pyrazine vs. Thiazole: Pyrazine () lacks sulfur, reducing metal-binding capacity but increasing nitrogen-based hydrogen bonding .
Substituent Effects :
- Chlorophenyl Position : 4-Chlorophenyl (target) maximizes para-substitution benefits (e.g., improved binding in aromatic interactions) compared to 3-chlorophenyl (), which may alter steric and electronic profiles .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity () increases polarity and metabolic resistance but may reduce lipophilicity compared to chlorine .
Biological Activity Trends: Thiazolidinone derivatives () show anti-parasitic activity, while pyrazoline-thiophene hybrids () exhibit broad-spectrum antimicrobial effects, particularly against fungi (e.g., Aspergillus niger) .
Synthetic Methodologies: Common routes include Claisen-Schmidt condensation () for chalcone intermediates and thia-Michael addition () for thiazolidinones. The target compound likely follows similar protocols .
Physical and Chemical Property Analysis
Biological Activity
The compound 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one , also known by its CAS number 308088-08-6, is a thiazole derivative with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C15H15ClN2OS
- Molecular Weight : 306.81 g/mol
- Chemical Structure : The compound features a thiazole ring substituted with a 4-chlorophenyl group and a dimethylamino propenone moiety.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
|---|---|---|---|
| A431 | 1.22 | Osimertinib | 11.29 |
| A549 | 9.95 | Erlotinib | 7.26 |
| H1975 | 11.66 | Gefitinib | 10.41 |
These results suggest that the compound's activity is comparable to established anticancer drugs, indicating its potential as a therapeutic agent in oncology .
The mechanism through which this compound exerts its biological effects involves several pathways:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in many cancers.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating caspases and upregulating pro-apoptotic factors.
- Cell Cycle Arrest : The compound causes G2/M phase arrest in the cell cycle, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its unique structural features. Modifications to the thiazole ring and the aromatic substituents can significantly impact its biological activity.
Key Findings:
- Substitution on the thiazole ring enhances binding affinity to target proteins.
- The presence of electron-withdrawing groups like chlorine increases potency against cancer cells.
- Dimethylamino substitution is critical for maintaining solubility and bioavailability .
Case Studies
Several studies have investigated the biological impact of this compound:
- Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with an IC50 value of approximately 9.95 µM.
- Breast Cancer Research : Another study focused on MDA-MB-231 breast cancer cells, revealing that the compound inhibited proliferation effectively compared to standard treatments like lapatinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
